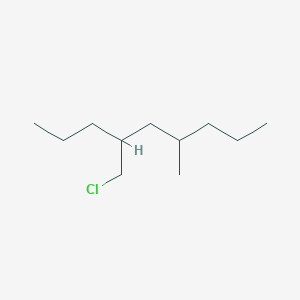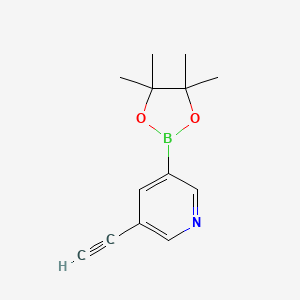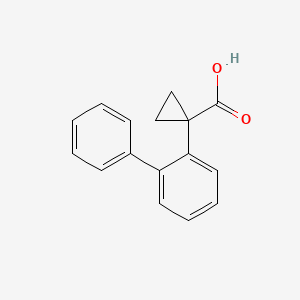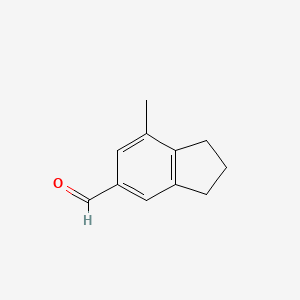![molecular formula C12H15BrO3S B13572734 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13572734.png)
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane is a chemical compound characterized by its unique structure, which includes a brominated methoxyphenyl group attached to a dioxane ring via a sulfanyl methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane typically involves the reaction of 5-bromo-2-methoxyphenyl thiol with a suitable dioxane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for the safe handling of reagents and waste management. Advanced techniques such as continuous flow reactors may be employed to enhance the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane involves its interaction with specific molecular targets. The brominated methoxyphenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanyl linkage can also play a role in the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{[(5-Chloro-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
- 5-{[(5-Fluoro-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
- 5-{[(5-Iodo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
Uniqueness
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H15BrO3S |
|---|---|
Poids moléculaire |
319.22 g/mol |
Nom IUPAC |
5-[(5-bromo-2-methoxyphenyl)sulfanylmethyl]-1,3-dioxane |
InChI |
InChI=1S/C12H15BrO3S/c1-14-11-3-2-10(13)4-12(11)17-7-9-5-15-8-16-6-9/h2-4,9H,5-8H2,1H3 |
Clé InChI |
OJSJIYWAXYPXRR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)SCC2COCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)


![N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B13572680.png)





![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)


